molecular formula C6H14N2O B13212796 2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine

2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine

Cat. No.: B13212796
M. Wt: 130.19 g/mol
InChI Key: PNSANXOKAJVBRB-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine is a compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a methyl group at the second position of the oxazolidine ring and an ethanamine side chain. Oxazolidines are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . This reaction is carried out under mild conditions and yields good to excellent results.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert oxazolidines to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted oxazolidines

Scientific Research Applications

2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-oxazolidin-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(2-methyl-1,3-oxazolidin-5-yl)ethanamine

InChI

InChI=1S/C6H14N2O/c1-5-8-4-6(9-5)2-3-7/h5-6,8H,2-4,7H2,1H3

InChI Key

PNSANXOKAJVBRB-UHFFFAOYSA-N

Canonical SMILES

CC1NCC(O1)CCN

Origin of Product

United States

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